Tryptophan is an alpha-amino acid that is alanine bearing an indol-3-yl substituent at position 3. It has a role as a Daphnia magna metabolite. It is an alpha-amino acid, an aminoalkylindole, a polar amino acid and an aromatic amino acid. It contains a 1H-indol-3-ylmethyl group. It is a conjugate base of a tryptophanium. It is a conjugate acid of a tryptophanate. It is a tautomer of a tryptophan zwitterion.
DL-Tryptophan is a natural product found in Smallanthus sonchifolius, Drosophila melanogaster, and other organisms with data available.
D-Tryptophan
CAS No.: 153-94-6
VCID: VC21537776
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-Tryptophan is a stereoisomer of the essential amino acid tryptophan, which is one of the 20 standard amino acids found in proteins. It is characterized by its indole functional group and is known for its role in various biological processes. Unlike L-tryptophan, which is commonly found in nature and essential for human nutrition, D-tryptophan is less prevalent in natural environments but has been found in certain peptides, such as those produced by marine organisms like cone snails . Biological Functions and Research FindingsRecent studies have highlighted the antimicrobial and immunomodulatory effects of D-tryptophan. It has been shown to inhibit the growth of enteric pathogens and colitogenic pathobionts, offering potential protective effects against infections such as Citrobacter rodentium in mice . Additionally, D-tryptophan can modulate the gut microbiota, influencing the production of tryptophan metabolites that act as ligands for the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune regulation . D-tryptophan also exhibits antimicrobial properties against food-borne pathogens, though its effectiveness can vary depending on the specific strain . This compound is considered eco-friendly and safe for use in various applications. Potential ApplicationsGiven its antimicrobial and immunomodulatory properties, D-tryptophan could be explored for use in managing infections and modulating gut health. Its ability to influence tryptophan metabolism and AhR activation suggests potential applications in immunotherapy and the prevention of inflammatory diseases .
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CAS No. | 153-94-6 | ||||||||
Product Name | D-Tryptophan | ||||||||
Molecular Formula | C11H12N2O2 | ||||||||
Molecular Weight | 204.22 g/mol | ||||||||
IUPAC Name | 2-amino-3-(1H-indol-3-yl)propanoic acid | ||||||||
Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | ||||||||
Standard InChIKey | QIVBCDIJIAJPQS-UHFFFAOYSA-N | ||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])[NH3+] | ||||||||
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | ||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | ||||||||
Boiling Point | 289.00 to 291.00 °C. @ 760.00 mm Hg | ||||||||
Melting Point | 527 to 540 °F (NTP, 1992) 293 °C |
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Physical Description | D(+)-tryptophan is a white solid. (NTP, 1992) Beige powder; [Sigma-Aldrich MSDS] Solid |
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Solubility | 1 to 5 mg/mL at 75 °F (NTP, 1992) | ||||||||
Synonyms | D-Tryptophan;153-94-6;D(+)-Tryptophan;(R)-Tryptophan;D-Trytophane;D-TRYPTOPHANE;(2R)-2-amino-3-(1H-indol-3-yl)propanoicacid;H-D-Trp-OH;H-D-Typ-OH;Tryptophan,D-;(+)-Tryptophan;D-Trp;D-(+)-Tryptophan;D-alpha-Amino-3-indolepropionicacid;(R)-(+)-2-Amino-3-(3-indolyl)propionicAcid;UNII-7NS97N9H1G;(R)-2-Amino-3-(3-indolyl)propionicacid;CHEMBL292303;CHEBI:16296;QIVBCDIJIAJPQS-SECBINFHSA-N;EINECS205-819-9;MFCD00005647;NSC97942;DTR;NCGC00093372-02 | ||||||||
Reference | Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017 |
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PubChem Compound | 1148 | ||||||||
Last Modified | Aug 15 2023 |
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